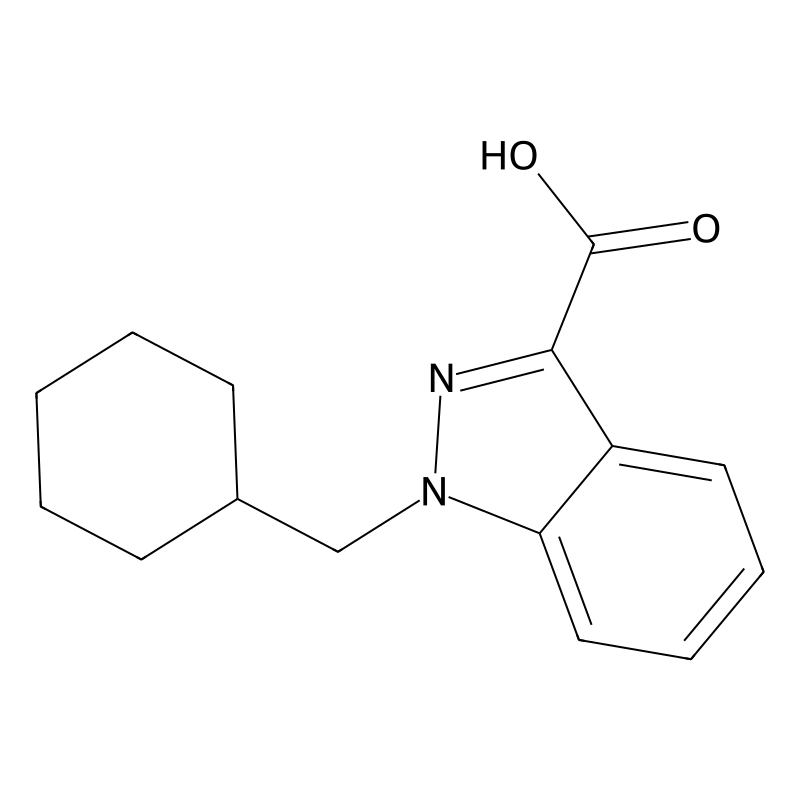

Ab-chminaca metabolite M4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

AB-CHMINACA metabolite M4 (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid) is an analytical reference standard and a primary terminal metabolite of the synthetic cannabinoid AB-CHMINACA. Formed via the in vivo hydrolysis of the valinamide side chain, M4 serves as a critical biomarker for forensic and clinical toxicology. In procurement contexts, it is primarily sourced as a certified reference material (CRM) for calibrating LC-MS/MS and GC-MS instruments used in routine urine drug screening and pharmacokinetic profiling.

Generic substitution with the parent compound (AB-CHMINACA) or alternative metabolites (such as M2 or M6) fails in urine matrix testing due to the distinct pharmacokinetic clearance of synthetic cannabinoids. Parent AB-CHMINACA undergoes rapid and extensive biotransformation, rendering it virtually undetectable in human urine [1]. Furthermore, while the hydroxylated M2 metabolite is often the predominant marker in hair, M4 is the highly stable, abundant product of amidase-driven cleavage required for definitive urine analysis[2]. Procuring the incorrect metabolite standard leads to false-negative toxicological reports and regulatory compliance failures.

References

Superiority as a Urinary Biomarker

In clinical and forensic urine testing, parent synthetic cannabinoids are rapidly cleared and rarely detected. Studies comparing the excretion profiles of AB-CHMINACA show that the parent compound is typically undetectable (often <0.1 ng/mL) in urine, whereas the M4 metabolite, formed by distal amide hydrolysis, accumulates as one of the most abundant and long-term markers of intake [1]. Consequently, laboratories must procure M4 rather than the parent compound to establish reliable detection windows.

| Evidence Dimension | Urinary detection concentration |

| Target Compound Data | M4 is highly abundant and detectable as a major terminal metabolite |

| Comparator Or Baseline | Parent AB-CHMINACA (undetectable or <0.1 ng/mL in urine) |

| Quantified Difference | Orders of magnitude higher concentration in urine |

| Conditions | In vivo human urine samples analyzed via LC-MS/MS |

Procuring M4 is mandatory for urine drug screening, as using the parent compound as a calibrator will result in false negatives.

Validated LC-MS/MS Sensitivity for Trace Detection

The utility of an analytical standard depends on its performance at trace levels. Validated LC-MS/MS methods utilizing AB-CHMINACA metabolite M4 achieve a Limit of Quantification (LOQ) of 0.5 ng/mL in urine matrices [1]. This high sensitivity allows for the definitive confirmation of synthetic cannabinoid consumption long after the initial exposure, outperforming less stable intermediate metabolites that degrade or suffer from severe matrix suppression.

| Evidence Dimension | Limit of Quantification (LOQ) in urine |

| Target Compound Data | 0.5 ng/mL LOQ |

| Comparator Or Baseline | Less stable intermediate metabolites or parent compound (often failing to meet 5.0 ng/mL thresholds due to rapid clearance) |

| Quantified Difference | Sub-nanogram trace detection capability |

| Conditions | Supported liquid extraction (SLE) followed by LC-MS/MS |

Ensures forensic laboratories can meet strict regulatory cutoffs and accurately quantify low-level exposures.

Long-Term Stability in Biological Matrices

For forensic procurement, the stability of the reference standard in biological matrices is critical for batch testing and sample backlogs. Comprehensive stability studies demonstrate that AB-CHMINACA metabolite M4 remains stable in urine for up to 9 weeks under refrigerated or frozen conditions, whereas other minor metabolites exhibit significant degradation within 8 to 21 days at room temperature[1]. This robust stability profile ensures reproducible calibration curves over extended testing periods.

| Evidence Dimension | Matrix stability duration |

| Target Compound Data | Stable for up to 9 weeks in refrigerated/frozen urine |

| Comparator Or Baseline | Minor synthetic cannabinoid metabolites (degrading in 8-21 days) |

| Quantified Difference | >4x longer stability window |

| Conditions | Urine matrix storage under controlled laboratory conditions |

Reduces the need for frequent recalibration and minimizes the risk of quantitative errors in delayed forensic casework.

Routine Urine Drug Screening (LC-MS/MS)

Utilizing M4 as the primary calibrator in multiplexed LC-MS/MS assays for detecting synthetic cannabinoid abuse in workplace, clinical, and criminal justice drug testing programs [1].

Forensic Post-Mortem Toxicology

Serving as a definitive biomarker in post-mortem urine and tissue analysis where the parent AB-CHMINACA compound has been completely metabolized prior to sample collection[2].

Pharmacokinetic and Metabolic Profiling

Used as a reference standard in in vitro (human liver microsomes) and in vivo studies to map the amidase-driven hydrolysis pathways of indazole-carboxamide synthetic cannabinoids[3].

References

- [1] Scheidweiler, K. B., and Huestis, M. A. 'Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites... in human urine by LC-MS/MS.' J. Chromatogr. A 1327 (2014): 105-117.

- [2] Wurita, A., et al. 'Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser.' Legal Medicine 19 (2016): 113-118.

- [3] Erratico, C., et al. 'In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA.' Drug Test Anal. 7(10) (2015): 866-876.